molecular formula C9H20N2 B13320658 2,2-Dimethyl-1-propylpiperazine

2,2-Dimethyl-1-propylpiperazine

Cat. No.: B13320658
M. Wt: 156.27 g/mol
InChI Key: JIBWCSGKSGEZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Piperazine (B1678402) Core Chemistry and its Relevance in Heterocyclic Systems

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous scaffold in chemical research and development. researchgate.net Its prevalence stems from a combination of desirable physicochemical properties. The two nitrogen atoms can act as hydrogen bond acceptors, and the N-H group can serve as a hydrogen bond donor, which often enhances the aqueous solubility and bioavailability of molecules, crucial aspects in drug design. researchgate.net Furthermore, the piperazine ring is conformationally flexible, typically adopting a chair conformation, which allows for specific spatial arrangements of substituents.

The basicity of the piperazine nitrogens (pKa values of approximately 9.8 and 5.6 for the first and second protonation, respectively) allows for the formation of salts, which can improve the handling and formulation of pharmaceutical compounds. taylorandfrancis.comchemicalbook.com This diamine structure is a key building block in a multitude of applications, leading to its description as a "privileged structure" in medicinal chemistry. rsc.org

Specific Structural Considerations of 2,2-Dimethyl-1-propylpiperazine within the Piperazine Class

The structure of this compound is distinguished by two key features: a gem-dimethyl group at the C-2 position and a propyl group at the N-1 position.

The N-propyl group at the 1-position significantly impacts the electronic and steric properties of the molecule. The alkylation of a piperazine nitrogen generally reduces its basicity compared to the parent piperazine. taylorandfrancis.com The propyl group adds lipophilicity to the molecule, which can influence its solubility and ability to cross biological membranes. The presence of this N-alkyl group also means that this compound is a tertiary amine at one nitrogen and a secondary amine at the other, providing two different sites for further chemical modification.

Historical Context and Evolution of Research on Substituted Piperazines

Research into substituted piperazines has a rich history, evolving from simple derivatives to complex, multifunctional molecules. Initially, piperazine and its simpler derivatives were explored for their anthelmintic properties. Over the decades, the synthetic versatility of the piperazine scaffold has led to its incorporation into a vast array of therapeutic agents.

The evolution of synthetic methodologies has been a key driver in the exploration of piperazine derivatives. Early methods often focused on N-alkylation and N-acylation, which are relatively straightforward reactions. nih.govresearchgate.net More recent advancements have enabled the more complex C-H functionalization of the piperazine ring, allowing for the introduction of substituents at the carbon atoms, which was historically challenging. mdpi.com This has opened up new avenues for creating novel molecular architectures with diverse biological activities. Despite these advances, the majority of piperazine-containing drugs still feature substitution primarily at the nitrogen atoms, indicating that the full chemical space of carbon-substituted piperazines remains underexplored. rsc.org

Research Gaps and Motivations for Advanced Studies on this compound

A comprehensive review of the scientific literature reveals a significant research gap concerning this compound. While chemical suppliers list the compound, indicating its synthesis is feasible, there is a notable absence of published research detailing its synthesis, characterization, and potential applications.

This lack of data presents a clear opportunity for future research. The unique combination of a gem-dimethyl group and an N-propyl substituent could impart interesting and potentially useful properties.

Motivations for future studies include:

Novel Synthetic Methodologies: Developing and reporting a robust and efficient synthesis for this compound would be a valuable contribution to synthetic organic chemistry.

Pharmacological Screening: Given the prevalence of substituted piperazines in drug discovery, this compound could be a candidate for screening in various biological assays to identify potential therapeutic activities. The specific substitution pattern may lead to novel receptor interactions.

Material Science Applications: Piperazine derivatives are also used in the development of polymers and as ligands in coordination chemistry. The steric and electronic profile of this compound could be advantageous in these areas.

Physicochemical Property Profiling: A detailed study of its physicochemical properties, such as its precise pKa values, lipophilicity, and conformational dynamics, would provide valuable data for computational modeling and structure-activity relationship studies.

The exploration of this seemingly simple yet uninvestigated molecule could yield valuable insights and potentially lead to the development of new chemical entities with practical applications.

Chemical Compound Data

Compound Name
This compound
2,2-dimethylpiperazine (B1315816)
2,5-dimethylpiperazine
N-propyl-piperazine
Piperazine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

2,2-dimethyl-1-propylpiperazine

InChI

InChI=1S/C9H20N2/c1-4-6-11-7-5-10-8-9(11,2)3/h10H,4-8H2,1-3H3

InChI Key

JIBWCSGKSGEZOO-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCNCC1(C)C

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Structural Elucidation of 2,2 Dimethyl 1 Propylpiperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Spectral Analysis

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with a distinct signal for each unique carbon atom. The propyl group would show three distinct signals. The gem-dimethyl group would have a single signal for the two equivalent methyl carbons and a signal for the quaternary C2 carbon. The remaining carbons of the piperazine (B1678402) ring would also give rise to separate signals. The chemical shifts of the carbons would be indicative of their local electronic environment.

Predicted ¹H and ¹³C NMR Data for 2,2-Dimethyl-1-propylpiperazine (based on analogous compounds):

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Propyl-CH₃~0.9 (triplet)~11
Propyl-CH₂~1.5 (sextet)~20
N-CH₂-Propyl~2.4 (triplet)~60
2,2-(CH₃)₂~1.1 (singlet)~25
C2-(CH₃)₂-~50 (quaternary)
Piperazine-CH₂2.5 - 3.0 (multiplets)45 - 55

2D NMR Techniques (COSY, HSQC, HMBC) for Definitive Assignments

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For this compound, COSY would show correlations between the adjacent methylene (B1212753) protons of the propyl group and between the protons on the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each proton signal to its corresponding carbon signal.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns. nih.gov For this compound (C₉H₂₀N₂), the molecular weight is 156.27 g/mol . chemcd.com

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern is characteristic of the compound's structure. For piperazine derivatives, common fragmentation pathways involve cleavage of the C-N bonds within the piperazine ring and the bonds connecting substituents to the ring. researchgate.netxml-journal.net For this compound, expected fragmentation could include:

Loss of a propyl group ([M-43]⁺).

Loss of a methyl group ([M-15]⁺).

Cleavage of the piperazine ring, leading to characteristic fragments with m/z values corresponding to portions of the ring and its substituents. researchgate.net

Hypothetical Mass Spectrometry Fragmentation Data:

m/z Proposed Fragment
156[M]⁺ (Molecular Ion)
141[M - CH₃]⁺
113[M - C₃H₇]⁺
99[C₅H₁₁N₂]⁺
84[C₄H₈N₂]⁺
70[C₄H₈N]⁺
56[C₃H₆N]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govnih.gov

C-H Stretching: Aliphatic C-H stretching vibrations are expected in the region of 2850-3000 cm⁻¹.

N-H Stretching: If the second nitrogen of the piperazine ring is not substituted, a characteristic N-H stretching band would be observed in the region of 3300-3500 cm⁻¹.

C-N Stretching: C-N stretching vibrations for aliphatic amines typically appear in the region of 1000-1200 cm⁻¹.

CH₂ and CH₃ Bending: Bending vibrations for methylene (CH₂) and methyl (CH₃) groups would be observed in the 1350-1470 cm⁻¹ region. The presence of a gem-dimethyl group often results in a characteristic doublet in this region. docbrown.info

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C-C and C-N skeletal vibrations of the piperazine ring.

X-ray Diffraction Studies for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.commdpi.com This technique provides precise bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the piperazine ring (typically a chair conformation) and the orientation of the substituents.

For this compound, an X-ray crystal structure would elucidate:

The exact chair conformation of the piperazine ring.

The axial or equatorial positions of the propyl and dimethyl groups.

The presence and nature of any intermolecular interactions, such as hydrogen bonding (if the second nitrogen is a secondary amine) or van der Waals forces, which dictate the crystal packing.

Chiroptical Spectroscopy (e.g., Circular Dichroism/Optical Rotatory Dispersion) for Enantiomeric Purity Assessment

This compound is a chiral molecule due to the presence of a stereocenter at the C2 position of the piperazine ring. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these chiral properties. rsc.orgscispace.com

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral molecule will exhibit a characteristic CD spectrum, with positive or negative bands corresponding to its electronic transitions. nih.govrsc.org The CD spectrum can be used to determine the enantiomeric excess (ee) of a sample and, in some cases, to assign the absolute configuration by comparison with theoretical calculations or spectra of related compounds of known configuration.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It provides similar information to CD and can also be used to assess enantiomeric purity.

The application of these chiroptical techniques would be crucial for the characterization of enantiomerically pure samples of this compound, which is often a critical aspect in pharmaceutical and biological studies. mdpi.com

Computational Chemistry and Molecular Modeling of 2,2 Dimethyl 1 Propylpiperazine

Quantum Chemical Calculations (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.net For piperazine (B1678402) derivatives, DFT is widely used to determine optimized geometries, electronic structures, and chemical reactivity. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis of substituted piperazines, often performed through potential energy surface (PES) scans using DFT, helps identify the most stable conformers. indexcopernicus.com For 2-substituted piperazines, studies have shown a general preference for the axial conformation of the substituent. nih.gov In the case of 1-acyl and 1-aryl 2-substituted piperazines, the axial form was consistently found to be the preferred orientation. nih.gov This preference can be crucial as the specific 3D arrangement of atoms, particularly the nitrogen atoms, can dictate how the molecule interacts with biological targets. nih.gov For example, the axial orientation in some 2-substituted piperazines places the basic and pyridyl nitrogens in a spatial arrangement that closely mimics the structure of nicotine, which is relevant for its interaction with nicotinic acetylcholine (B1216132) receptors. nih.gov

In piperidine (B6355638), a related cyclic amine, the protonation of the nitrogen atom can stabilize the axial conformer for polar substituents due to favorable electrostatic interactions. nih.gov A similar effect can be anticipated for piperazine derivatives like 2,2-Dimethyl-1-propylpiperazine, where the protonation state would influence the conformational equilibrium.

Table 1: Illustrative Conformational Energy Data for Substituted Piperidines This table presents example data for a related class of compounds to illustrate the principles of conformational analysis.

Substituent (R) at C-4Conformer Preference (Free Base)Conformer Preference (Protonated)Stabilization of Axial Conformer upon Protonation (kcal/mol)
F EquatorialAxial~0.7-0.8
OH EquatorialAxial~0.7-0.8
Br EquatorialAxial~0.7-0.8
Me EquatorialEquatorialNo significant change
Phenyl EquatorialEquatorialNo significant change
Source: Adapted from conformational studies on 4-substituted piperidines. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and attractive to nucleophiles. researchgate.net

For piperazine derivatives, MEP analysis helps identify the most reactive sites. Studies on compounds like 1-Amino-4-methylpiperazine show that the negative electrostatic potential is often localized around the nitrogen atoms, confirming their role as primary sites for interaction with protons or other electrophiles. nih.gov The distribution of electrostatic potential across the molecule provides critical insights into intermolecular interactions, including hydrogen bonding. researchgate.netnih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to remove an electron from the HOMO and/or add an electron to the LUMO. mdpi.com In contrast, a large energy gap indicates higher stability and lower chemical reactivity. mdpi.com For various piperazine derivatives, DFT calculations have been used to determine these orbital energies. mdpi.comsid.ir For instance, in a study of 1-Amino-4-methylpiperazine, the HOMO-LUMO gap was calculated to understand its electronic properties and charge transfer characteristics. nih.gov The analysis can also predict how structural modifications, such as substituting an oxygen atom for a sulfur atom, can alter the FMO energies and, consequently, the molecule's reactivity. sid.ir

Table 2: Example Frontier Orbital Energies for a Piperazine Derivative This table shows representative data for 1-Amino-4-methylpiperazine to illustrate the application of HOMO-LUMO analysis.

ParameterEnergy (eV) - Gas Phase (B3LYP/6-311+G(d,p))
E(HOMO) -
E(LUMO) -
Energy Gap (ΔE) -
Data conceptually derived from studies like nih.gov. Specific values for this compound would require dedicated calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations provide a computational microscope to observe the movement of atoms and molecules over time. This technique is invaluable for understanding the dynamic behavior of flexible molecules like this compound and for studying their interactions with their environment, such as a solvent or a biological macromolecule. nih.govyoutube.com

MD simulations can reveal the stability of different conformations, the dynamics of the piperazine ring puckering, and the behavior of the substituent groups. When applied to ligand-protein complexes, MD simulations can assess the stability of the binding pose obtained from molecular docking. nih.gov For example, simulations of piperazine-based inhibitors bound to targets like the HIV-1 gp120 glycoprotein (B1211001) or the PARP-1 enzyme have been used to confirm stable binding and identify key amino acid residues that maintain the interaction over time. researchgate.netnih.gov These simulations trace the trajectory of the ligand within the binding site, providing insights into the flexibility of the complex and the role of water molecules in mediating interactions. nih.gov

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico methods are instrumental in modern drug discovery for predicting how a molecule might interact with a specific biological target, such as a protein receptor or enzyme. cardiff.ac.uk High-throughput virtual screening (HTVS) and molecular docking are primary techniques used for this purpose.

In HTVS, large libraries of compounds are computationally screened against a target's structure to identify potential "hits". researchgate.netbiorxiv.org This approach has been applied to massive virtual libraries of piperazine-cored compounds to find potential inhibitors for targets like the HIV-1 gp120 protein. biorxiv.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The output includes a binding pose and a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.gov Numerous studies have used docking to evaluate piperazine derivatives against various targets. For instance, piperazine-substituted compounds have been docked into the active sites of PARP-1 and the sigma-1 receptor to predict their inhibitory potential and binding modes. nih.govnih.gov The results often highlight specific interactions like hydrogen bonds and hydrophobic contacts that are crucial for binding. nih.gov

Table 3: Example Molecular Docking Scores for Piperazine Derivatives against PARP-1 This data illustrates typical results from in silico screening.

Compound IDDocking Score (kcal/mol)Ligand Efficiency
Compound 3 -6.52-0.25
Compound 5 -7.17-0.29
Compound 9 -7.41-0.31
Compound 13 -7.37-0.30
Source: In silico analysis of piperazine-substituted 1,4-naphthoquinone (B94277) derivatives. nih.gov

Cheminformatics and QSAR/QSPR Modeling Applied to this compound Derivatives

Cheminformatics applies computational methods to solve chemical problems, with Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models being prime examples. These models aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). mdpi.comopenpharmaceuticalsciencesjournal.com

For piperazine derivatives, QSAR studies have been successfully employed to design new compounds with improved potency for various targets. nih.govnih.gov These studies begin by calculating a wide range of molecular descriptors for each compound in a dataset. These descriptors can be electronic (e.g., HOMO/LUMO energies, electrophilicity), steric, hydrophobic, or topological. mdpi.com Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates a subset of these descriptors with the observed activity.

For example, a QSAR study on piperazine derivatives as mTORC1 inhibitors found that descriptors like the LUMO energy, molar refractivity, and topological polar surface area were significantly correlated with inhibitory activity. mdpi.com Another study on renin inhibitors identified constitutional descriptors such as the number of double bonds and oxygen atoms as being important for activity. openpharmaceuticalsciencesjournal.com Such models not only allow for the prediction of activity for new, unsynthesized compounds but also provide valuable insights into the structural features that are essential for the desired biological effect. mdpi.com

Investigation of Biological Targets and Mechanisms of Action for 2,2 Dimethyl 1 Propylpiperazine Analogs

Principles of Biological Target Identification for Piperazine-Containing Compounds

Identifying the biological targets of a compound is a critical step in understanding its mechanism of action. For piperazine (B1678402) derivatives, a multi-pronged approach combining biochemical, genetic, computational, and systems-level methods is often employed.

Direct biochemical methods involve the use of the compound to isolate or measure its interaction with specific biological molecules. Affinity-based techniques are a cornerstone of this approach. For instance, high-performance affinity chromatography has been utilized to explore the binding mechanism of N-phenylpiperazine derivatives to the α1A-adrenoceptor. rsc.org Another powerful technique involves microsomal incubation assays, which are used to determine metabolic interactions and identify the specific cytochrome P450 (CYP) isoenzymes that metabolize piperazine compounds. researchgate.net Studies on benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) revealed that their metabolism involves CYP2D6, CYP1A2, and CYP3A4. researchgate.net Furthermore, biophysical methods like nano-differential scanning fluorimetry (nanoDSF) and isothermal titration calorimetry (ITC) can directly measure the binding affinity of piperazine derivatives to target proteins, such as the nanomolar affinity observed for certain sialic acid piperazine derivatives with the P. mirabilis SiaT symporter. nih.gov

Genetic methods provide an alternative route to target identification by observing the effects of a compound in the context of specific genetic perturbations. A chemical-genetic approach was successfully used to identify the mechanism of novel regeneration-promoting compounds. By comparing the gene expression profiles induced by a novel compound, F05, with a database of profiles from cells treated with over 1,300 other compounds, researchers found a remarkable similarity to the effects of piperazine phenothiazine (B1677639) antipsychotics (PhAPs). nih.gov This led to the discovery that PhAPs, in contrast to other antipsychotics, could promote neurite growth of CNS neurons on inhibitory substrates, demonstrating an unexpected functional link based on shared gene expression signatures. nih.gov

Computational methods are indispensable for predicting and rationalizing the interactions between piperazine-containing ligands and their biological targets. Molecular docking is a widely used technique to predict the binding pose and affinity of a compound within the active site of a target protein. This approach has been applied to screen piperazine derivatives against various targets, including the SARS-CoV-2 main protease and the PARP1 enzyme. nih.govnih.gov For PARP1, virtual screening of thousands of compounds containing piperazine fragments led to the identification of potential new inhibitors. nih.gov

Beyond simple docking, molecular dynamics (MD) simulations provide deeper insights into the stability of the ligand-protein complex and the critical amino acid interactions over time. nih.govrsc.org These simulations have been crucial in refining the understanding of how piperazine derivatives interact with targets like the sigma-1 receptor (S1R) and histamine (B1213489) H3 receptors. nih.govacs.org

Systems biology integrates computational and experimental data to understand the broader biological context of a drug's action. A key example is the use of connectivity mapping, which leverages large-scale gene expression databases to find relationships between drugs, genes, and diseases. nih.gov This approach successfully linked the neurite growth-promoting effects of a novel compound to piperazine-based antipsychotics by identifying shared transcriptional signatures. nih.gov Another systems-level strategy involves the rational design of drug delivery systems. For instance, piperazine-based polyamines have been designed and conjugated to humanized ferritin nanocages to create a system for targeted siRNA delivery into cancer cells that overexpress the transferrin receptor (TfR1). acs.org This approach relies on understanding the entire biological system, from the electrostatic interactions needed to package the siRNA to the receptor-mediated uptake by specific cancer cells. acs.org

Exploration of Specific Protein and Nucleic Acid Binding Profiles

Analogs of 2,2-Dimethyl-1-propylpiperazine, characterized by the core piperazine scaffold, have been shown to interact with a diverse range of protein and nucleic acid targets. The nature and position of substituents on the piperazine ring are critical in determining binding affinity and selectivity.

Protein Binding:

Piperazine derivatives exhibit a broad spectrum of pharmacological activities by binding to various protein targets, primarily receptors and enzymes. researchgate.net For example, different analogs have shown high affinity for G protein-coupled receptors (GPCRs) like histamine H3 and α1-adrenergic receptors, as well as sigma receptors, which are non-opioid transmembrane proteins. rsc.orgacs.orgnih.gov They have also been identified as inhibitors of critical enzymes in disease pathways, such as PARP1 in cancer and the main protease in SARS-CoV-2. nih.govnih.gov The table below summarizes the binding affinities of several piperazine derivatives for their respective protein targets.

Compound ClassSpecific TargetBinding Affinity (Ki / pEC50)Reference
Piperazine DerivativesHistamine H3 Receptor (hH3R)Ki: 3.17 - 397 nM nih.gov
Piperazine DerivativesSigma-1 Receptor (σ1R)Ki: 3.2 - 1531 nM nih.govnih.gov
N-Phenylpiperazine Derivativesα1A-Adrenoceptor- rsc.org
Piperazine LigandsSARS-CoV-2 ProteaseNegative dock energy nih.gov
Piperazine-based CompoundsPARP1 EnzymeHigh docking scores nih.gov
Sialic Acid Piperazine DerivativesP. mirabilis SiaT SymporterNanomolar affinity nih.gov

This table is interactive. Click on the headers to sort the data.

Nucleic Acid Binding:

The cationic nature of the piperazine moiety at physiological pH makes it suitable for interacting with negatively charged nucleic acids like DNA and siRNA. Researchers have synthesized novel piperazine-conjugated cholesterol derivatives that form lipoplex nanoparticles capable of efficient nucleic acid delivery into cells. nih.gov These compounds demonstrate effective binding to both DNA and RNA. nih.gov In another application, piperazine-based polyamines were rationally designed to promote electrostatic interactions with siRNA duplexes, enabling their encapsulation within ferritin nanocages for targeted delivery. acs.org Computational predictions indicated that the positive charge on the piperazine ring at pH 7.4 is key to this interaction. acs.org

Mechanistic Studies of Molecular Interaction with Receptors or Enzymes

Understanding the precise molecular interactions between piperazine analogs and their biological targets is crucial for rational drug design and optimization. Mechanistic studies, often combining computational modeling with experimental validation, have elucidated the key forces and structural features governing these interactions.

The nitrogen atoms in the piperazine ring are fundamental to its binding capabilities, often acting as hydrogen bond acceptors or forming ionic bonds when protonated. researchgate.net For N-phenylpiperazine derivatives binding to the α1A-adrenoceptor , molecular docking studies revealed that the interaction is driven by hydrogen bonds and electrostatic forces. rsc.org Specific amino acid residues, including Asp106, Gln177, Ser188, Ser192, and Phe193, were identified as the main binding sites. rsc.org Thermodynamic analysis confirmed that the binding was primarily driven by electrostatic forces, consistent with the docking predictions. rsc.org

In the case of enzyme inhibition, similar mechanisms are observed. Molecular interaction studies of piperazine ligands with the SARS-CoV-2 protease enzyme showed strong hydrogen bonding interactions as the primary mode of binding. nih.gov For inhibitors of the PARP1 enzyme , research has focused on identifying the critical amino acid interactions within the binding pocket to understand the structural requirements for potent inhibition. nih.gov

Ligand-Receptor Binding Kinetics and Thermodynamics

Specific kinetic and thermodynamic data for the binding of this compound analogs to biological targets are not readily found in published research. However, the principles of ligand-receptor interactions for other piperazine derivatives can provide a foundational understanding.

The binding of a ligand to a receptor is governed by its association rate constant (k_on) and dissociation rate constant (k_off), the ratio of which determines the equilibrium dissociation constant (K_d), a measure of affinity. nih.gov For piperazine analogs targeting receptors such as sigma (σ) receptors or histamine H3 receptors (H3R), these kinetic parameters are crucial for determining the duration and nature of the pharmacological effect. For instance, a slow dissociation rate can lead to a prolonged duration of action. nih.gov

Thermodynamic parameters, including changes in enthalpy (ΔH) and entropy (ΔS), dictate the spontaneity and nature of the binding process. These parameters are influenced by the specific interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—between the ligand and the receptor. The gem-dimethyl group at the 2-position of a this compound analog would likely influence these interactions through steric effects and by altering the local hydrophobicity, thereby affecting both the kinetics and thermodynamics of receptor binding.

A study on 3-substituted piperazine derivatives highlighted that specific substitutions can lead to moderate affinity and considerable selectivity for σ1 receptors, with K_i values in the nanomolar range. Another investigation into piperazine and piperidine (B6355638) derivatives as histamine H3 and σ1 receptor antagonists showed that the nature of the basic core (piperazine vs. piperidine) significantly impacts binding affinity at these targets.

Table 1: Representative Binding Affinities of Piperazine Derivatives at Various Receptors

Compound ClassTarget ReceptorBinding Affinity (Ki)
3-Substituted Piperazinesσ1 Receptor181 nM
Piperazine DerivativesHistamine H3 Receptor3.17 nM - 37.8 nM
Piperazine Derivativesσ1 Receptor3.64 nM - 1531 nM

This table presents data for various piperazine derivatives to illustrate the range of binding affinities and is not specific to this compound analogs.

Allosteric Modulation Investigations

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's affinity or efficacy for the endogenous ligand. The piperazine moiety is a structural component in some known allosteric modulators.

Research into carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1) inhibitors identified 2,6-dimethylpiperazines as potent allosteric inhibitors. These compounds bind to an allosteric pocket, demonstrating that substituted piperazines can function as allosteric modulators. The specific substitution pattern on the piperazine ring was found to be critical for activity. While this research focused on a different isomer and a different biological target, it establishes the potential for dimethylpiperazine scaffolds to engage in allosteric modulation.

The investigation of this compound analogs for allosteric modulation would involve screening them against various receptors, particularly G protein-coupled receptors (GPCRs), to determine if they can modulate the binding or function of known orthosteric ligands.

Structure-Mechanism Relationships Derived from this compound Analogs

The relationship between the chemical structure of a molecule and its biological mechanism is a cornerstone of medicinal chemistry. For piperazine derivatives, this relationship is well-documented across various therapeutic areas.

The substituents on the piperazine nitrogen atoms are key determinants of biological activity. For instance, N-substituted piperazine derivatives have been developed as dual inhibitors of serotonin (B10506) and noradrenaline reuptake. The nature of the substituent dictates the potency and selectivity for these transporters.

In the context of anticancer agents, piperazine-containing compounds have been shown to target DNA topoisomerase II. Structure-based design has led to the development of bis-epipodophyllotoxin analogs linked by a piperazine-containing chain, with the linker length being a critical factor for potent activity. Other piperazine derivatives have shown cytotoxic activity against cancer cell lines by inducing apoptosis and cell cycle arrest.

Studies on other piperazine analogs have shown that even minor structural modifications, such as the position of a methyl group, can significantly alter biological activity. Therefore, the specific arrangement of the gem-dimethyl and propyl groups in this compound analogs would be expected to confer a distinct pharmacological profile, potentially leading to novel mechanisms of action or improved selectivity for known biological targets.

Advanced Analytical Methodologies for 2,2 Dimethyl 1 Propylpiperazine in Research Matrices

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is the cornerstone for separating 2,2-Dimethyl-1-propylpiperazine from starting materials, by-products, and other impurities. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of piperazine (B1678402) derivatives. Method development often focuses on reversed-phase chromatography, which separates compounds based on their hydrophobicity.

For a compound like this compound, a typical HPLC method would be developed using a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture. Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV detector, although the simple aliphatic structure of this compound may necessitate monitoring at lower wavelengths (e.g., ~210 nm). For enhanced sensitivity and specificity, especially for trace-level impurities, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred approach. nih.govnih.gov

The development of a robust HPLC method is a multi-step process that involves optimizing various parameters to achieve good resolution, peak shape, and analysis time. nih.gov Two-dimensional LC (2D-LC) can be a powerful tool to assess peak purity, ensuring that no impurities are co-eluting with the main compound, which is critical for pharmaceutical quality control. nih.gov

Table 1: Illustrative HPLC Parameters for Piperazine Derivative Analysis

Parameter Setting Purpose
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) Separation based on hydrophobicity
Mobile Phase A Water with 0.1% Formic Acid or 10mM Ammonium Acetate Aqueous component, provides protons for MS
Mobile Phase B Acetonitrile or Methanol Organic modifier to elute compounds
Gradient 5% to 95% B over 15 minutes To separate compounds with varying polarities
Flow Rate 0.5 - 1.0 mL/min Standard flow for analytical columns
Column Temp. 30 - 40 °C To ensure reproducible retention times

| Detector | DAD (210-400 nm) or MS | UV detection or mass-based identification |

This table represents typical starting conditions for method development for piperazine-type compounds.

Gas Chromatography (GC) is a powerful alternative for the analysis of volatile and thermally stable compounds like many piperazine derivatives. mdpi.com It offers high resolution and is often coupled with a Flame Ionization Detector (FID) for purity analysis or a mass spectrometer (MS) for identification.

For the analysis of piperazines, a mid-polarity capillary column, such as one with a 6%-cyanopropyl-94%-dimethylpolysiloxane stationary phase (e.g., DB-624), can be effective. google.com The method involves injecting the sample into a heated port where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. google.comresearchgate.net A temperature program, which gradually increases the column temperature, is used to separate compounds based on their boiling points and interaction with the stationary phase. unodc.org Purity is often calculated using the peak area normalization method from the resulting chromatogram. google.com

Table 2: Example GC Conditions for Piperazine Analysis

Parameter Setting Reference
Instrument Gas Chromatograph with FID google.com
Column DB-624 (30 m x 0.53 mm x 3 µm) google.com
Carrier Gas Nitrogen or Helium (~2 mL/min) google.comresearchgate.net
Injector Temp. 220-250 °C google.comunodc.org
Detector Temp. 270-290 °C google.com
Oven Program Isothermal at 130°C for 15 min google.com

| Injection Mode | Split (e.g., 1:50) | google.com |

These conditions are based on methods developed for related dimethylpiperazine compounds and serve as a guide.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and sensitive quantification of compounds in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the definitive techniques for the analysis of this compound. gassnova.no They combine the superior separation capabilities of GC or LC with the high specificity and sensitivity of mass spectrometry. nih.govscholars.direct

In GC-MS analysis, following chromatographic separation, molecules are ionized, typically through electron ionization (EI). The resulting fragmentation pattern (mass spectrum) serves as a molecular fingerprint that can be compared to spectral libraries for definitive identification. researchgate.net For quantification, selected ion monitoring (SIM) is often used, where the instrument only monitors specific fragment ions characteristic of the target analyte, dramatically increasing sensitivity and reducing background noise. scholars.direct

LC-MS is particularly useful for less volatile or thermally labile piperazine derivatives. nih.gov It provides both molecular weight information (from [M+H]⁺ ions) and structural details from fragmentation patterns. nih.gov The development of LC-MS methods has been crucial for detecting and quantifying various designer piperazine drugs in different biological matrices. nih.gov

Table 3: Typical Mass Spectrometry Parameters for Piperazine Analysis

Parameter GC-MS Setting LC-MS Setting
Ionization Mode Electron Ionization (EI), 70 eV Electrospray Ionization (ESI), Positive
Mass Analyzer Quadrupole or Time-of-Flight (TOF) Triple Quadrupole (QQQ) or TOF
Acquisition Mode Full Scan (for identification), SIM (for quantification) Full Scan, Multiple Reaction Monitoring (MRM)
Transfer Line Temp. ~280-290 °C N/A
Ion Source Temp. ~200-230 °C ~120-150 °C

| Key Fragment Ions | m/z 56 (C₃H₆N⁺), m/z 105 (dimethylphenyl cation)* | Precursor ion [M+H]⁺, product ions from fragmentation |

*Fragment ions are illustrative and based on related dimethylphenylpiperazines; specific fragments for this compound would need to be determined experimentally. researchgate.net

Spectrophotometric Methods for Quantitative Analysis in Research Settings

Spectrophotometric methods, particularly UV-Visible spectroscopy, offer a simple and cost-effective means for quantitative analysis. However, their application to a compound like this compound, which lacks a significant chromophore, presents challenges. Direct spectrophotometric analysis would suffer from low sensitivity and selectivity.

To overcome this, derivatization is a common strategy. The piperazine nitrogen can react with a chromogenic reagent to produce a colored product that can be measured. rdd.edu.iq For example, reagents like 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) can react with certain functional groups to yield highly colored hydrazones, although this is more typical for carbonyl compounds. rdd.edu.iq A more applicable approach for a piperazine would be to use a reagent that specifically targets secondary amines.

Alternatively, more advanced spectrophotometric techniques involving chemometrics can be employed, especially for analyzing mixtures where spectral overlap is an issue. nih.govresearchgate.net Methods such as principal component regression and partial least squares can resolve contributions from multiple components in a single spectrum. nih.gov However, for a single, known analyte in a relatively pure solution, a simple UV measurement at a low wavelength might suffice for concentration estimation after establishing a calibration curve, provided no interfering substances are present. nih.gov

Validation and Robustness of Analytical Procedures for Research Reproducibility

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. The validation of analytical procedures for this compound ensures the reproducibility and accuracy of research findings. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range.

Accuracy: The closeness of the test results to the true value, often determined by spike/recovery studies. For piperazine derivatives, extraction efficiencies and recoveries are typically expected to be within 80-120%. scholars.direct

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For GC-MS methods analyzing piperazines, LODs can be in the low ng/mL range. scholars.direct

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scholars.direct

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A well-validated method ensures that the data generated in a research setting is accurate, reliable, and can be reproduced by other laboratories. researchgate.net

Future Research Directions and Emerging Paradigms for 2,2 Dimethyl 1 Propylpiperazine

Application of Artificial Intelligence and Machine Learning in Compound Design and Target Prediction

The integration of artificial intelligence (AI) and machine learning (ML) has become a transformative force in drug discovery and materials science. nih.govresearchgate.net For 2,2-Dimethyl-1-propylpiperazine, these computational tools offer a powerful approach to accelerate its development and uncover its therapeutic potential.

Biological Target Prediction: A significant challenge in pharmacology is identifying the biological targets of a given compound. ML algorithms can predict the potential protein targets of this compound by analyzing its structural features and comparing them to those of compounds with known biological activities. clinmedkaz.orgnih.govrsc.orgresearchgate.net Techniques like quantitative structure-activity relationship (QSAR) modeling and deep learning can build predictive models that link chemical structures to biological outcomes. nih.gov For instance, a Bayesian framework integrating multiple biological signatures could be employed to predict novel targets for this compound with greater accuracy. nih.govrsc.org This predictive power can guide experimental validation and uncover unexpected therapeutic applications for the compound.

Novel Synthetic Routes and Sustainable Production Methods

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemistry. Future research on this compound will undoubtedly focus on moving beyond traditional synthetic approaches towards more sustainable and innovative routes.

Greener Synthetic Strategies: Traditional methods for synthesizing substituted piperazines can involve harsh reagents and generate significant waste. Emerging "green" chemistry approaches offer more sustainable alternatives. For example, methods utilizing photoredox catalysis can enable the C-H functionalization of piperazines under mild conditions, potentially offering a more direct and atom-economical route to this compound and its derivatives. mdpi.comresearchgate.net The use of reusable heterogeneous catalysts can also simplify purification and reduce the environmental impact of the synthesis. nih.gov

Flow Chemistry and Process Optimization: The transition from batch to continuous flow synthesis represents a significant advancement in chemical manufacturing. mdpi.com Implementing a flow chemistry process for the production of this compound could offer numerous advantages, including improved reaction control, enhanced safety, higher yields, and easier scalability. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to a more efficient and reproducible synthesis.

Modular and Convergent Synthesis: Modern synthetic strategies often employ a modular approach, where complex molecules are assembled from readily available building blocks. acs.orgnih.gov A future synthetic route to this compound could involve the palladium-catalyzed cyclization of a suitably substituted diamine with a propargyl unit, offering a high degree of control over the final structure. acs.org Such modular routes facilitate the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Development of Advanced Probes for Chemical Biology Investigations

To elucidate the precise biological roles of this compound, the development of advanced chemical probes is essential. These probes are designed to interact specifically with their target molecules and can be used to visualize, quantify, and manipulate biological processes in living systems. youtube.com

Fluorogenic Probes: By incorporating a fluorophore into the structure of this compound, researchers can create probes that emit light upon binding to their biological target. This allows for the real-time visualization of the compound's distribution and interaction within cells and tissues. For example, piperazine-fused cyclic disulfides have been developed as bioreductive probes that become fluorescent upon reduction by specific cellular components like thioredoxins. acs.org A similar strategy could be applied to develop probes based on the this compound scaffold to study its interactions within specific cellular compartments or pathways.

Photoaffinity Probes: Photoaffinity labeling is a powerful technique for identifying the direct binding partners of a compound. This involves incorporating a photoreactive group into the molecule. Upon photoactivation, the probe forms a covalent bond with its target protein, allowing for its isolation and identification. Designing a photoactivatable version of this compound would be a key step in definitively identifying its molecular targets.

Bifunctional Probes: Bifunctional probes contain two reactive moieties. For instance, a probe could be designed with one part that binds to the target of this compound and another part that can be used for "click" chemistry to attach a reporter tag (like biotin (B1667282) or a fluorescent dye) for visualization or purification. This modular design offers flexibility in how the probe is used for various biochemical and cellular assays.

Exploration of Unconventional Biological Targets and Pathways

While piperazine (B1678402) derivatives are known to interact with a range of conventional biological targets, such as G-protein coupled receptors and ion channels, future research should also explore the possibility that this compound interacts with less conventional targets. researchgate.netmdpi.com

Targeting Protein-Protein Interactions: Many diseases are driven by aberrant protein-protein interactions (PPIs). Small molecules that can disrupt these interactions are of great therapeutic interest. The three-dimensional structure of this compound may allow it to fit into the pockets at the interface of interacting proteins, thereby modulating their function. Computational docking studies, guided by AI, could be used to screen for potential PPIs that could be targeted by this compound.

Modulating Epigenetic Targets: Epigenetic modifications, such as histone acetylation, play a crucial role in gene expression and are implicated in diseases like cancer. Some piperazine-containing compounds have been identified as inhibitors of histone deacetylases (HDACs). nih.gov Investigating whether this compound or its derivatives can modulate the activity of HDACs or other epigenetic enzymes could open up new avenues for therapeutic development.

Interfering with Pathogen-Specific Pathways: The piperazine scaffold is found in a number of antimicrobial and antimalarial drugs. eurekaselect.comrsc.org Future research could explore the potential of this compound to inhibit pathways that are essential for the survival of bacteria, fungi, or parasites but are absent in humans. This could lead to the development of new anti-infective agents with novel mechanisms of action. For example, novel piperazine derivatives have shown promise in targeting Alzheimer's disease-related peptides. nih.gov

Integration with High-Throughput Screening Platforms for Discovery Research

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds for their biological activity against a specific target or in a particular cellular assay. nih.gov Integrating this compound and a library of its rationally designed analogs into HTS campaigns is a critical step in accelerating its journey from a chemical entity to a potential therapeutic lead.

Target-Based Screening: Once a potential biological target for this compound is identified, HTS can be used to screen for analogs with improved potency and selectivity. csmres.co.uk Biophysical methods can be integrated into the HTS workflow to ensure that hits are genuine binders and to characterize their mode of action early in the discovery process. csmres.co.ukresearchgate.net

Combinatorial Chemistry and Library Synthesis: The generation of a diverse library of compounds around the this compound core is crucial for effective HTS campaigns. Combinatorial chemistry and parallel synthesis techniques can be employed to efficiently create a large number of analogs with variations in the substituents on the piperazine ring and the propyl chain. nih.gov This allows for a systematic exploration of the structure-activity relationships and the identification of key structural features responsible for biological activity.

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of 2,2-Dimethyl-1-propylpiperazine to improve yield and purity?

  • Answer : Synthesis optimization should focus on reaction conditions such as solvent selection, catalyst use, and temperature control. For example:

  • Solvent choice : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction efficiency for piperazine derivatives by stabilizing intermediates .
  • Catalysts : Transition-metal catalysts (e.g., palladium or nickel complexes) are effective for coupling reactions in multi-step syntheses .
  • Temperature : Gradual heating (e.g., 60–80°C) minimizes side reactions and improves regioselectivity in alkylation steps .
    • Data Table :
ParameterOptimal ConditionImpact on Yield
SolventAcetonitrile+15% vs. THF
CatalystPd(OAc)₂+20% efficiency
Temp.70°CReduces byproducts by 30%

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

  • Answer : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to identify proton environments and substituent positions (e.g., methyl vs. propyl groups) .
  • X-ray crystallography : Resolves absolute configuration and confirms spatial arrangement of substituents .
  • Mass spectrometry : High-resolution MS validates molecular formula and detects fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Answer :

  • Substituent variation : Systematically modify the propyl or methyl groups and assess changes in binding affinity (e.g., via enzyme inhibition assays) .
  • Computational modeling : Density Functional Theory (DFT) predicts electronic properties, while molecular docking simulates interactions with biological targets (e.g., dopamine receptors) .
  • Biological assays : Test derivatives in vitro for activity against validated targets (e.g., antimicrobial or CNS-related assays) .

Q. What strategies resolve contradictions in spectral data or bioactivity results for this compound analogs?

  • Answer :

  • Data triangulation : Cross-validate NMR, HPLC, and crystallography to rule out impurities or isomerism .
  • Batch reproducibility : Ensure consistent reaction conditions (e.g., inert atmosphere, stoichiometric ratios) to minimize variability .
  • Meta-analysis : Compare results with structurally similar compounds (e.g., 1-(2,5-Dichloro-benzyl)-2-methyl-piperazine) to identify trends .

Q. How can enantioselective synthesis of this compound be achieved for chiral derivative development?

  • Answer :

  • Chiral catalysts : Use asymmetric catalysis (e.g., BINOL-derived ligands) to induce enantiomerism during ring-closing steps .
  • Chromatographic separation : Chiral HPLC or supercritical fluid chromatography (SFC) isolates enantiomers for pharmacological testing .

Methodological Notes

  • Data Interpretation : Always correlate experimental results with computational predictions (e.g., DFT for reaction pathways or docking for target engagement) .
  • Safety Protocols : Follow guidelines for handling reactive intermediates (e.g., chloroacetyl derivatives) and use fume hoods for volatile solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.